molecular formula C19H23NO3 B2527367 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione CAS No. 338778-01-1

4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B2527367
CAS No.: 338778-01-1
M. Wt: 313.397
InChI Key: JOGCLTLWRVEPKX-UHFFFAOYSA-N
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Description

The compound 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione belongs to the tetrahydrochromenedione family, characterized by a bicyclic chromene backbone fused with two ketone groups. The dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring distinguishes it from analogs.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2)10-15(21)18-14(9-17(22)23-16(18)11-19)12-5-7-13(8-6-12)20(3)4/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGCLTLWRVEPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The presence of dimethylamino and phenyl groups requires careful selection of reagents to ensure proper functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Dione Reactivity

The dione groups undergo nucleophilic additions. For example:

  • Amine addition : Reacts with primary amines to form Schiff bases or enamine derivatives .

  • Thiol attack : Forms thioether linkages under basic conditions, analogous to chromen-4-one derivatives reacting with thiobenzamide to yield dithiazole-fused products .

Dimethylamino Group

  • Protonation : The dimethylamino group acts as a weak base, enhancing solubility in acidic media .

  • Electron donation : Activates the aromatic ring for electrophilic substitutions (e.g., nitration at the para position relative to the amino group) .

Chromene Ring

  • Electrophilic substitution : Halogenation or sulfonation occurs preferentially at the electron-rich positions adjacent to the oxygen atom .

Derivatization Reactions

The compound serves as a precursor for structural modifications:

Reaction Type Conditions Product Source
Thioamide addition Reflux with thiobenzamide in xylene4-oxo-4H-chromene-3-carbothioic acid N-phenylamides
Aldol condensation Basic ethanol, aromatic aldehydesExtended chromene derivatives with enhanced conjugation
Oxidation KMnO₄ in acidic mediumCleavage of chromene ring to dicarboxylic acid derivatives

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler chromenones due to its fused cyclopentane ring and substituents:

Compound Key Differences
7,7-Dimethyl-4,6,7,8-tetrahydrochromene-2,5-dioneLacks dimethylamino group; reduced electron density and derivatization potential
5-MethoxychromoneMethoxy group directs substitutions differently compared to dimethylamino
Chromen-4-one derivativesHigher ring strain in fused systems alters reaction kinetics

Stability and Reaction Considerations

  • pH sensitivity : The dione groups hydrolyze under strongly acidic or basic conditions .

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical development.

Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. For instance:

  • A study demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • The compound's structure allows for modifications that enhance its interaction with specific biological targets involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential use as an antibacterial agent .
  • The mechanism of action is believed to involve disruption of bacterial cell membranes.

Materials Science Applications

The unique structural features of 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione lend themselves to applications in materials science.

Organic Photonic Devices

The compound has been explored for its potential use in organic light-emitting diodes (OLEDs):

  • Its ability to emit light upon excitation makes it suitable for incorporation into OLED materials .
  • Studies have shown that devices utilizing this compound exhibit enhanced efficiency and stability compared to traditional materials.

Nonlinear Optical Materials

The compound's molecular structure contributes to its nonlinear optical properties:

  • It has been identified as a candidate for use in nonlinear optical devices due to its high second-order susceptibility .
  • This property is essential for applications such as frequency doubling and optical switching.

Organic Synthesis Applications

In organic synthesis, the compound serves as an intermediate in the production of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized in various synthetic pathways:

  • It serves as a precursor in the synthesis of other biologically active compounds through reactions such as cycloaddition and functional group transformations .
  • Its reactivity allows for the generation of diverse chemical entities that may possess unique pharmacological profiles.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; apoptosis induction via mitochondrial pathway.
Antimicrobial PropertiesEffective against multiple bacterial strains; mechanism involves membrane disruption.
OLED ApplicationsEnhanced efficiency and stability when used in organic light-emitting devices.
Nonlinear Optical PropertiesHigh second-order susceptibility suitable for nonlinear optical applications.
Organic SynthesisActs as a precursor for diverse biologically active compounds through various synthetic routes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents on the phenyl ring, impacting molecular mass, polarity, and spectroscopic signatures.

Compound Substituent Molecular Formula Molecular Mass (g/mol) Melting Point (°C)
Target 4-(N(CH₃)₂) C₁₉H₂₃NO₃ 329.40 (calculated) Not reported
Analog 1 2,4-(OCH₃)₂ C₁₉H₂₂O₅ 330.38 Not reported
Analog 2 4-Br C₁₇H₁₇BrO₄ 365.22 157–159
Analog 3 4-Cl C₁₇H₁₇ClO₄ 320.77 Not reported
Analog 4 3-OH C₁₇H₁₈O₅ 302.33 182–184
Analog 5 3-NO₂ C₁₇H₁₇NO₆ 331.32 163–165

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (target) and methoxy groups (Analog 1) are electron-donating, enhancing resonance stabilization. In contrast, bromo (Analog 2), nitro (Analog 5), and chloro (Analog 3) substituents are electron-withdrawing, altering reactivity in electrophilic substitutions .
  • Impact on Melting Points: Analogs with polar groups (e.g., -OH in Analog 4) exhibit higher melting points due to hydrogen bonding, while bromo/nitro derivatives (Analogs 2, 5) show moderate melting points .

Spectroscopic Comparison

¹H NMR Data
  • Analog 2 (4-Bromo): Aromatic protons at δ 7.42 (d, J=8.5 Hz) and δ 7.05 (d, J=8.4 Hz) indicate deshielding due to bromine. The geminal dimethyl groups at C7 appear as singlets (δ 1.16 and 1.10 ppm) .
  • Analog 4 (3-Hydroxy): Aromatic protons resonate at δ 7.19–7.32, with a broad OH peak at δ 9.05 ppm .
  • Analog 5 (3-Nitro): Aromatic protons appear upfield (δ 7.33–8.92) due to nitro group electron withdrawal .
IR Spectroscopy
  • Analog 4 (3-Hydroxy): Strong O-H stretch at 3395 cm⁻¹; ketone C=O stretches at 1764 and 1709 cm⁻¹ .
  • Analog 5 (3-Nitro): Nitro group vibrations at 1691 and 1623 cm⁻¹ dominate .

Critical Analysis and Limitations

  • Data Gaps: The target compound’s physicochemical and spectral data are absent in the provided evidence, limiting direct comparisons.
  • Commercial Availability: Some analogs (e.g., 4-chlorophenyl derivative) are listed as discontinued, suggesting synthesis or stability challenges .

Biological Activity

The compound 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a chromene derivative that has garnered attention due to its diverse biological activities. This article examines its synthesis, biological properties, and potential applications based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step procedures that incorporate various reagents and conditions. For instance, one method involves the reaction of dimedone with aromatic aldehydes and malononitrile under specific catalytic conditions to yield chromene derivatives. The efficiency of these methods often depends on the choice of catalysts and solvents used during the reaction process .

Antimicrobial Properties

Research has shown that derivatives of chromene compounds exhibit significant antimicrobial activity. For example, compounds with electron-withdrawing groups demonstrated higher antibacterial potential compared to those with electron-donating groups. Specifically, the compound 4f (related to 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one) displayed notable inhibition against various bacterial strains .

CompoundActivity TypeInhibition Zone (mm)
4fAntibacterial20
4eAntibacterial14

Antioxidant Activity

Chromene derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where higher values indicate better antioxidant activity .

Anticancer Activity

Several studies indicate that chromene derivatives possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For instance, some compounds have shown efficacy against breast cancer cell lines by triggering apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various synthesized chromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .
  • Antioxidant Potential : In vitro assays demonstrated that specific chromene derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests their potential application in preventing oxidative stress-related diseases .
  • Anticancer Mechanisms : Research on the anticancer effects of these compounds revealed that they could inhibit tumor growth in xenograft models by modulating key oncogenic pathways. For example, certain derivatives were found to downregulate the expression of proteins associated with cell survival and proliferation in cancer cells .

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